2-(Isopropylsulfonyl)ethanol hydrate

Description

Structural Classification and Distinctive Features of Sulfonyl-Substituted Ethanols

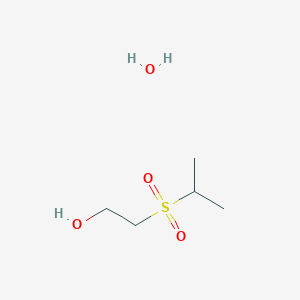

Structurally, 2-(Isopropylsulfonyl)ethanol (B1282878) belongs to the class of β-hydroxy sulfones. The molecule features a central sulfur atom double-bonded to two oxygen atoms (a sulfonyl group) and single-bonded to an isopropyl group and an ethyl-alcohol group. The presence of the hydroxyl (-OH) group on the second carbon atom relative to the sulfonyl group is a key feature.

The sulfonyl group is strongly electron-withdrawing, which significantly influences the properties of the adjacent atoms. This electronic effect can impact the acidity of the hydroxyl proton and the reactivity of the molecule. Sulfones are generally stable and can participate in a variety of chemical transformations. nih.gov

Significance of Hydrate (B1144303) Formation in Chemical Systems

The term "hydrate" indicates that water molecules are incorporated into the crystal structure of the compound. wikipedia.org In organic chemistry, hydrates can be formed when a compound crystallizes from an aqueous solution, with the water molecules becoming an integral part of the crystal lattice. wikipedia.orgjove.com This water of crystallization can stabilize the crystal structure through hydrogen bonding. wikipedia.org The presence of water can affect physical properties such as melting point, solubility, and stability compared to the anhydrous form. wikipedia.org While the specific crystal structure of 2-(Isopropylsulfonyl)ethanol hydrate is not publicly detailed, the formation of a hydrate suggests that the sulfonyl and hydroxyl groups likely participate in hydrogen bonding with water molecules.

Current Research Landscape for Related Sulfur-Containing Organic Compounds and Alcohols

Research into organosulfur compounds is a vibrant area of organic chemistry. britannica.com Sulfones, in particular, are recognized for their diverse biological activities and as versatile synthetic intermediates. researchgate.net The synthesis of β-hydroxy sulfones is an area of active research, with various methods being developed for their efficient preparation. mdpi.com

The broader category of sulfur-containing alcohols is also of interest. These compounds are explored for their potential applications in pharmaceuticals and materials science. Recent advancements in the synthesis of sulfur-containing compounds often focus on developing more sustainable and efficient catalytic methods. acs.org

Overview of Research Methodologies in Complex Organic Synthesis and Characterization

The synthesis of complex organic molecules like this compound generally relies on established methodologies in organic synthesis. solubilityofthings.com These can include nucleophilic substitution reactions, oxidation of corresponding sulfides, and various coupling reactions. wikipedia.org The development of new synthetic routes often aims for high efficiency, selectivity, and sustainability. rroij.com

Characterization of such compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. acdlabs.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the O-H stretch of the alcohol and the S=O stretches of the sulfonyl group. acdlabs.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. acdlabs.com

X-ray Crystallography: For crystalline solids, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including the positions of water molecules in a hydrate. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-ylsulfonylethanol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S.H2O/c1-5(2)9(7,8)4-3-6;/h5-6H,3-4H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQGRXNFFDATIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCO.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679283 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-21-4, 98288-49-4 | |

| Record name | Ethanol, 2-[(1-methylethyl)sulfonyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2 Isopropylsulfonyl Ethanol

Strategies for Carbon-Sulfur Bond Formation and Sulfonyl Group Installation

The construction of the carbon-sulfur backbone and the subsequent oxidation to the sulfonyl group are pivotal in the synthesis of 2-(isopropylsulfonyl)ethanol (B1282878). The most direct and common strategies involve the oxidation of a corresponding thioether precursor or the reaction of a sulfinate salt with a suitable electrophile.

One of the most straightforward methods for installing a sulfonyl group is the oxidation of a thioether. wikipedia.org In the context of 2-(isopropylsulfonyl)ethanol, this would involve the oxidation of 2-(isopropylthio)ethanol (B1295008). This precursor can be synthesized by the reaction of isopropyl mercaptan with ethylene (B1197577) oxide. google.com The subsequent oxidation of the resulting 2-(isopropylthio)ethanol to the sulfone can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, as well as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The reaction proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. wikipedia.org

Another versatile strategy involves the use of sulfinate salts as nucleophiles. Isopropylsulfinate salts, such as sodium isopropylsulfinate, can be reacted with an electrophile containing a two-carbon chain and a hydroxyl group or a precursor to it. For instance, reaction with 2-chloroethanol (B45725) could theoretically yield the desired product, although this specific reaction is not extensively documented. A more established approach is the reaction of sulfinates with epoxides. wikipedia.org

The use of sulfur dioxide (SO2) surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), represents a modern approach to installing the sulfonyl group. wikipedia.org These reagents can react with organometallic species to generate sulfinates in situ, which can then be further functionalized.

Finally, sulfonyl chlorides can also be employed. While less direct for this specific target, isopropylsulfonyl chloride could potentially react with a suitable nucleophile to form the desired carbon-sulfur bond. However, this approach is generally more common for the synthesis of sulfonamides and sulfonate esters.

Approaches for Hydroxyl Group Incorporation and Functionalization

The incorporation of the hydroxyl group is intrinsically linked to the chosen synthetic strategy.

In the thioether oxidation route, the hydroxyl group is present from the start in the 2-(isopropylthio)ethanol precursor. This precursor can be synthesized through the ring-opening of ethylene oxide with isopropyl mercaptan. google.com

When employing sulfinate chemistry, the hydroxyl group can be introduced simultaneously with the carbon-sulfur bond formation. The reaction of an isopropylsulfinate salt with ethylene oxide directly yields 2-(isopropylsulfonyl)ethanol. This method is advantageous as it constructs the carbon-sulfur bond and incorporates the hydroxyl group in a single, atom-economical step.

An alternative, though more circuitous, route involves the reduction of a β-keto sulfone. This would entail the synthesis of an isopropyl keto-sulfone, followed by reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4). rsc.org This approach is particularly useful in the context of stereoselective synthesis.

The following table summarizes the key synthetic approaches for the formation of the core structure of 2-(isopropylsulfonyl)ethanol.

Table 1: Synthetic Approaches to the 2-(Isopropylsulfonyl)ethanol Backbone

| Starting Materials | Key Intermediates | Reaction Type | Reference |

| Isopropyl mercaptan, Ethylene oxide | 2-(Isopropylthio)ethanol | Thioetherification, Oxidation | google.com, organic-chemistry.org |

| Isopropylsulfinate salt, Ethylene oxide | - | Nucleophilic ring-opening | wikipedia.org |

| Isopropyl keto-sulfone | - | Carbonyl reduction | rsc.org |

Investigation of Hydration Mechanisms in the Synthesis of 2-(Isopropylsulfonyl)ethanol Hydrate (B1144303)

The formation of 2-(isopropylsulfonyl)ethanol hydrate is a consequence of the molecule's ability to form strong hydrogen bonds with water molecules. crystallizationsystems.com The sulfonyl group, with its two electronegative oxygen atoms, and the hydroxyl group are both potent hydrogen bond acceptors and donors. st-andrews.ac.ukrsc.org

The mechanism of hydrate formation typically involves the crystallization of the compound from an aqueous solution or exposure of the anhydrous form to a humid environment. crystallizationsystems.com During crystallization from water, water molecules from the solvent can be incorporated into the crystal lattice, forming a stable, ordered structure. acs.orgnih.gov The stability of the resulting hydrate is dependent on factors such as temperature and relative humidity. nih.gov

The crystal structure of sulfone hydrates reveals that water molecules are often involved in a network of hydrogen bonds, bridging between the sulfonyl oxygen atoms and the hydroxyl groups of adjacent sulfone molecules. rsc.orgacs.orgnih.gov This extensive hydrogen bonding network contributes to the thermodynamic stability of the hydrate form under specific conditions. For instance, in the crystal structure of other hydrated sulfonyl compounds, water molecules have been observed to act as both hydrogen bond donors to the sulfonyl oxygens and acceptors from other donor groups present in the molecule. acs.org

The propensity of a molecule to form a hydrate is influenced by the presence of polar functional groups that can participate in hydrogen bonding. crystallizationsystems.com In 2-(isopropylsulfonyl)ethanol, both the sulfonyl and hydroxyl groups actively contribute to this, making the formation of a hydrate a probable outcome when water is present during its synthesis or purification.

Catalytic Systems and Optimization Parameters in Synthetic Pathways

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes to 2-(isopropylsulfonyl)ethanol. Both homogeneous and heterogeneous catalytic systems are applicable, particularly in the oxidation of the thioether precursor and in the reduction of a potential keto-sulfone intermediate.

Homogeneous Catalysis for Alcohol Synthesis

While not directly applied to 2-(isopropylsulfonyl)ethanol in the reviewed literature, homogeneous catalysts are widely used for the synthesis of alcohols, which is relevant to the potential reduction of a β-keto sulfone intermediate. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective for the hydrogenation of ketones to alcohols. organic-chemistry.orgrsc.org For instance, Ru-catalyzed asymmetric transfer hydrogenation using a hydrogen source like sodium formate (B1220265) (HCOONa) in an aqueous medium can produce chiral β-hydroxy sulfones with high yields and enantioselectivities. organic-chemistry.org The optimization of such a system would involve screening of the metal catalyst, the chiral ligand, the solvent system, and the temperature to maximize both conversion and stereoselectivity.

In the context of the oxidation of 2-(isopropylthio)ethanol, homogeneous catalysts can also be employed. Metal-phthalocyanine complexes have been shown to catalyze the oxidation of sulfides. caltech.edu

Heterogeneous Catalysis in Related Organic Transformations

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, making them attractive for industrial applications. rsc.orgnih.gov In the synthesis of sulfones via sulfide (B99878) oxidation, a variety of heterogeneous catalysts have been developed.

Metal oxides, such as TiO2 and V2O5, have been shown to be effective catalysts for the oxidation of sulfides to sulfones using hydrogen peroxide as the oxidant. researchgate.net Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have also been reported as an efficient and recyclable nanocatalyst for the selective oxidation of sulfides to sulfones under solvent-free conditions. rsc.org The reaction proceeds at room temperature with high selectivity. rsc.org

Supported catalysts, where a catalytically active species is immobilized on a solid support, are another important class. For example, tungstate-functionalized ionic liquids supported on periodic mesoporous organosilica have been used for the selective oxidation of sulfides to either sulfoxides or sulfones, with the selectivity controlled by the reaction temperature. nih.gov

The following table provides examples of catalytic systems relevant to the synthesis of sulfones.

Table 2: Catalytic Systems for Sulfone Synthesis

| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |

| Homogeneous | RuCl((S,S)-TsDPEN) | Asymmetric transfer hydrogenation of β-keto sulfones | High yield and enantioselectivity in aqueous media | organic-chemistry.org |

| Homogeneous | Iron(III) chloride hexahydrate | Oxosulfonylation of arylacetylenes | Inexpensive and effective | d-nb.info |

| Heterogeneous | Carboxylated MWCNTs-COOH | Oxidation of sulfides with H2O2 | Recyclable, solvent-free, room temperature | rsc.org |

| Heterogeneous | TiO2 | Oxidation of sulfides with H2O2 | High selectivity for sulfones | researchgate.net |

| Heterogeneous | Tungstate-functionalized ionic liquid on PMO | Selective oxidation of sulfides | Selectivity controlled by temperature | nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

While 2-(isopropylsulfonyl)ethanol itself is achiral, the synthetic methodologies can be extended to produce chiral analogs, which are of significant interest in medicinal chemistry and materials science. The primary approach to introducing chirality is through the asymmetric synthesis of β-hydroxy sulfones.

A key strategy is the asymmetric reduction of prochiral β-keto sulfones. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. rsc.orgorganic-chemistry.orgrsc.orgcapes.gov.br A variety of transition metal catalysts, including those based on iridium, ruthenium, and manganese, have been developed for this purpose. rsc.orgorganic-chemistry.orgrsc.org The use of chiral phosphine (B1218219) ligands in conjunction with these metals is crucial for achieving high levels of enantioselectivity. For example, iridium complexes with f-Amphol ligands have been shown to be highly efficient for the asymmetric hydrogenation of β-keto sulfones, affording chiral β-hydroxy sulfones in excellent yields and enantiomeric excesses. rsc.org

Another approach involves the use of biocatalysts. Alcohol dehydrogenases (ADHs) have been successfully employed for the highly selective reduction of β-keto sulfones to either the (R)- or (S)-β-hydroxy sulfone, depending on the specific enzyme used. d-nb.info This chemoenzymatic approach offers the advantage of high stereoselectivity under mild, aqueous conditions. d-nb.info

Furthermore, stereoselective synthesis can be achieved through the kinetic resolution of racemic β-hydroxy sulfones or through the use of chiral starting materials.

The following table summarizes some of the stereoselective approaches for the synthesis of chiral β-hydroxy sulfones.

Table 3: Stereoselective Synthetic Approaches to Chiral β-Hydroxy Sulfones

| Approach | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Hydrogenation | Ir/f-Amphol | High efficiency and enantioselectivity | rsc.org |

| Asymmetric Transfer Hydrogenation | RuCl((S,S)-TsDPEN) | One-pot synthesis in aqueous medium | organic-chemistry.org |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High stereoselectivity, mild conditions | d-nb.info |

| Asymmetric Hydrogenation | Manganese-based catalysts | Use of earth-abundant metal | rsc.org |

Reaction Mechanisms and Chemical Transformations of 2 Isopropylsulfonyl Ethanol Hydrate

Mechanistic Investigations of Hydroxyl Group Reactivity

The primary alcohol functionality in 2-(isopropylsulfonyl)ethanol (B1282878) hydrate (B1144303) is a key site for various chemical transformations, including nucleophilic substitution, dehydration, oxidation, and reduction. The reactivity of this hydroxyl group is significantly influenced by the adjacent isopropylsulfonyl group.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The hydroxyl group of alcohols is generally a poor leaving group. msu.edu Therefore, for nucleophilic substitution to occur, it typically needs to be converted into a better leaving group. This is often achieved by protonation in acidic media or by conversion to a sulfonate ester. msu.edupearson.com

For primary alcohols like 2-(isopropylsulfonyl)ethanol, the SN2 mechanism is generally favored over the SN1 mechanism due to the high energy of the primary carbocation that would be formed in an SN1 pathway. chegg.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral.

The reactivity of alcohols in nucleophilic substitution reactions can be significantly enhanced by converting the hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or triflate. pearson.comvaia.com This is because sulfonate anions are excellent leaving groups due to their high stability, which arises from the delocalization of the negative charge across the oxygen atoms through resonance. vaia.com The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester proceeds without breaking the C-O bond of the alcohol, thus retaining its stereochemistry. pearson.com The resulting alkyl sulfonate is then highly susceptible to SN2 attack by a wide range of nucleophiles. chegg.com

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| OH⁻ | H₂O | ~15.7 | Poor |

| TsO⁻ (Tosylate) | TsOH (p-Toluenesulfonic acid) | ~ -2.8 | Excellent |

| MsO⁻ (Mesylate) | MsOH (Methanesulfonic acid) | ~ -1.9 | Excellent |

The electron-withdrawing nature of the isopropylsulfonyl group in 2-(isopropylsulfonyl)ethanol is expected to have a notable effect on nucleophilic substitution reactions. This group can increase the acidity of the hydroxyl proton, making it more reactive towards bases. Furthermore, its inductive effect can influence the electrophilicity of the carbon atom bearing the hydroxyl group.

Dehydration Pathways and Product Selectivity

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. This reaction is typically acid-catalyzed. msu.edu The mechanism of dehydration for primary alcohols can proceed through an E2 pathway, where a proton is removed from the β-carbon simultaneously with the departure of the protonated hydroxyl group (water). libretexts.org

For β-hydroxy sulfones, such as 2-(isopropylsulfonyl)ethanol, dehydration leads to the formation of vinyl sulfones. mdpi.compsu.edu The conditions required for the dehydration of aldol (B89426) products, which also contain a β-hydroxy carbonyl moiety, are often only slightly more vigorous than the formation conditions themselves. libretexts.org This suggests that the dehydration of 2-(isopropylsulfonyl)ethanol hydrate might proceed under relatively mild conditions.

A one-pot dehydration procedure for β,γ-dihydroxy sulfones has been developed, which proceeds via the in-situ formation of cyclic sulfites or carbonates, followed by elimination. psu.edursc.org This method has been used to prepare (E,S)-γ-hydroxy-α,β-unsaturated sulfones. psu.edursc.org While this specific substrate is more complex, the underlying principle of activating the hydroxyl group for elimination is relevant.

The product selectivity in dehydration reactions is governed by Zaitsev's rule, which states that the more substituted alkene is the major product. However, in the case of 2-(isopropylsulfonyl)ethanol, there is only one possible alkene product: isopropyl vinyl sulfone.

Oxidation and Reduction Transformations of the Alcohol Functionality

The primary alcohol group of 2-(isopropylsulfonyl)ethanol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a primary alcohol to a carboxylic acid. The oxidation of sulfides to sulfones is a common synthetic route, and various reagents are employed for this purpose. organic-chemistry.org

Conversely, the reduction of a related compound, β-keto sulfones, to β-hydroxy sulfones is a well-established transformation. mdpi.comnih.govrsc.org A variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and various aluminum alkyl compounds, have been used for this purpose. mdpi.comnih.gov Chemoenzymatic methods using alcohol dehydrogenases have also been developed for the stereoselective reduction of β-keto sulfones to chiral β-hydroxy sulfones. d-nb.infonih.gov

Reactivity of the Sulfonyl Moiety and its Influence on Molecular Transformations

The sulfonyl group is strongly electron-withdrawing, which has several important consequences for the molecule's reactivity:

Increased Acidity of α-Protons: The protons on the carbon atom adjacent (α) to the sulfonyl group are acidic and can be removed by a strong base to form a carbanion. This is a fundamental reaction in the chemistry of sulfones.

Activation of the Hydroxyl Group: As previously discussed, the electron-withdrawing nature of the sulfonyl group enhances the leaving group ability of the hydroxyl group upon conversion to a sulfonate ester. chem-station.com

Michael Acceptor Properties of Vinyl Sulfones: The dehydration product of 2-(isopropylsulfonyl)ethanol, isopropyl vinyl sulfone, is an electrophilic Michael acceptor. wikipedia.org This means it can react with nucleophiles in a conjugate addition reaction.

The sulfonyl group itself can undergo elimination under certain conditions, such as in the Ramberg–Bäcklund reaction, to form an alkene with the expulsion of sulfur dioxide. wikipedia.org However, this reaction typically requires specific structural features not present in 2-(isopropylsulfonyl)ethanol.

Role of Hydrate Structure in Modulating Reaction Kinetics and Thermodynamics

The fact that 2-(isopropylsulfonyl)ethanol exists as a hydrate indicates that water molecules are incorporated into its crystal lattice. matrixscientific.com The presence of this hydrate structure can have a profound impact on the kinetics and thermodynamics of its chemical reactions, particularly those occurring in the solid state. researchgate.netacs.org

The dehydration of crystalline hydrates is a complex process that can be influenced by factors such as crystal structure, particle size, and the pressure of water vapor in the surrounding atmosphere. researchgate.net The kinetics of solid-state reactions are often described by models that take into account the nucleation of the product phase and the advancement of the reactant-product interface. researchgate.net

For a reaction to occur in the solid state, molecules must have sufficient mobility to react. The water molecules within the hydrate lattice can facilitate molecular motion and may even participate directly in the reaction mechanism. Conversely, the rigid structure of the crystal lattice can impose steric constraints that hinder certain reaction pathways.

Hydrogen Bonding Dynamics within the Hydrate Lattice and its Impact on Reactivity

Hydrogen bonding is a crucial intermolecular force that plays a significant role in determining the structure and properties of solids, including crystalline hydrates. numberanalytics.comnih.gov In the hydrate lattice of 2-(isopropylsulfonyl)ethanol, there will be a network of hydrogen bonds involving the hydroxyl group of the ethanol (B145695) moiety, the oxygen atoms of the sulfonyl group, and the water molecules of hydration. wikipedia.org

The strength and geometry of these hydrogen bonds can influence the reactivity of the molecule in several ways:

Substrate Pre-organization: The hydrogen bond network can hold the molecules in specific orientations, which may be favorable or unfavorable for a particular reaction. This pre-organization can lower the activation energy for some reactions by reducing the entropic cost of bringing the reacting species together in the correct geometry. mdpi.com

Modulation of Acidity and Basicity: Hydrogen bonding can alter the electron density around the atoms involved, thereby influencing their acidity and basicity. For example, a hydrogen bond to the oxygen of the hydroxyl group can increase its acidity, making it more susceptible to deprotonation.

Proton Transfer Pathways: In acid- or base-catalyzed reactions occurring in the solid state, the hydrogen bond network can provide a pathway for proton transfer, facilitating the reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Isopropylsulfonyl Ethanol Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Solution Dynamics

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. High-resolution 1H and 13C NMR provide detailed information about the chemical environment of each atom, while advanced techniques can reveal through-space interactions and dynamics.

High-Resolution NMR for Structural Assignments

High-resolution 1H and 13C NMR spectra are fundamental for the initial structural verification of 2-(Isopropylsulfonyl)ethanol (B1282878). The expected chemical shifts are influenced by the electronegativity of the adjacent sulfonyl and hydroxyl groups.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(Isopropylsulfonyl)ethanol would exhibit distinct signals for each set of non-equivalent protons. The isopropyl group would show a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern of spin-spin coupling. The two methylene groups (-CH₂-), being in different chemical environments (one adjacent to the sulfonyl group and the other to the hydroxyl group), would appear as distinct triplets. The hydroxyl proton (-OH) signal's position and shape would be sensitive to concentration, solvent, and temperature due to hydrogen exchange. In the hydrate (B1144303) form, this proton would readily exchange with water protons, potentially leading to a single, broadened peak.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Four distinct signals would be expected for the five carbon atoms in 2-(Isopropylsulfonyl)ethanol, as the two methyl carbons of the isopropyl group are equivalent. The chemical shifts are significantly influenced by attached electronegative atoms; therefore, the carbon adjacent to the oxygen (C-OH) and the carbon adjacent to the sulfonyl group (C-SO₂) would appear at higher chemical shifts (downfield) compared to the isopropyl carbons. docbrown.infolibretexts.org

Predicted NMR Data for 2-(Isopropylsulfonyl)ethanol

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| (CH₃)₂CH- | ~1.3 | Doublet | ~16 |

| (CH₃)₂CH- | ~3.2 | Septet | ~53 |

| -SO₂-CH₂- | ~3.4 | Triplet | ~58 |

| -CH₂-OH | ~4.0 | Triplet | ~57 |

| -OH | Variable | Singlet (broad) | - |

Advanced NMR Techniques for Intermolecular Interactions

To study the hydrate structure and the interaction between 2-(Isopropylsulfonyl)ethanol and water molecules, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. columbia.edu These experiments detect spatial proximity between protons.

In the context of the hydrate, NOESY or ROESY spectra would be expected to show cross-peaks between the protons of the 2-(Isopropylsulfonyl)ethanol molecule and the protons of the water molecules. researchgate.netresearchgate.net Specifically, correlations between the hydroxyl proton of the ethanol (B145695) moiety and water protons would provide direct evidence of hydration and hydrogen bonding. northwestern.edu Further correlations might be observed between the methylene protons adjacent to the hydroxyl and sulfonyl groups and water, mapping the hydration shell around the molecule. nih.govrsc.org The intensity of these cross-peaks is related to the distance between the interacting protons, allowing for a semi-quantitative analysis of the proximity of water molecules to different parts of the organic structure. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly sensitive to the presence of specific functional groups and changes in bonding, such as those caused by hydrogen bond formation in a hydrate. nih.govresearchgate.net

Analysis of O-H Stretching and Bending Modes in Hydrate Systems

The presence of water of hydration has a profound effect on the O-H vibrational modes of both the ethanol moiety and the water molecules themselves.

O-H Stretching: In a non-hydrogen-bonded environment (like a dilute solution in a non-polar solvent), alcohols typically show a sharp O-H stretching band around 3600-3700 cm⁻¹. libretexts.org In the solid-state hydrate, extensive hydrogen bonding between the alcohol's hydroxyl group and the water molecules, as well as among the water molecules, leads to a significant change. This sharp peak is replaced by a very broad and intense absorption band shifted to a lower frequency, typically centered in the 3200-3500 cm⁻¹ region. core.ac.uknih.govquora.com This broadening and red-shift are characteristic indicators of strong hydrogen bonding networks. mdpi.comresearchgate.net

O-H Bending: The H-O-H bending mode of water in the hydrate can also be observed, typically around 1640 cm⁻¹. nih.govtandfonline.com The precise position and shape of this band can provide further information about the environment of the water molecules within the crystal lattice.

Characterization of Sulfonyl Group Vibrations

The sulfonyl (SO₂) group has strong, characteristic vibrational modes that are readily identifiable in both IR and Raman spectra.

Asymmetric and Symmetric Stretching: The sulfonyl group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically observed as strong bands in the infrared spectrum. For alkyl sulfones, the asymmetric stretch usually appears in the 1300-1350 cm⁻¹ range, while the symmetric stretch is found in the 1120-1160 cm⁻¹ range. researchgate.netblogspot.com The exact positions of these bands can be subtly influenced by the electronic environment and intermolecular interactions, including potential weak hydrogen bonding with the sulfonyl oxygens.

Characteristic Vibrational Frequencies for 2-(Isopropylsulfonyl)ethanol Hydrate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | -OH, H₂O | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| O-H Bend (H₂O) | H₂O | ~1640 | Medium |

| SO₂ Asymmetric Stretch | -SO₂- | 1300 - 1350 | Strong |

| SO₂ Symmetric Stretch | -SO₂- | 1120 - 1160 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govnih.gov For 2-(Isopropylsulfonyl)ethanol (C₅H₁₂O₃S), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The hydrate water is typically not observed in the parent ion as it is lost during ionization.

Upon collisional activation in the mass spectrometer (MS/MS), the protonated molecule [M+H]⁺ will break apart in a predictable manner. Analyzing these fragments helps to confirm the molecular structure. A plausible fragmentation pathway for protonated 2-(Isopropylsulfonyl)ethanol would likely involve:

Loss of Water: A common initial fragmentation for protonated alcohols is the neutral loss of H₂O from the parent ion.

Cleavage of the C-S Bond: The bond between the ethyl chain and the sulfur atom can cleave, leading to fragments corresponding to the isopropyl sulfonyl group and the ethanol portion.

Loss of SO₂: A characteristic fragmentation for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂). aaqr.orgnih.gov This often occurs via rearrangement mechanisms. nih.gov

Isopropyl Group Fragmentation: The isopropyl group itself can fragment, typically through the loss of propene.

By analyzing the precise masses of these fragment ions, the connectivity of the molecule can be pieced together, providing powerful confirmation of the proposed structure.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing

X-ray diffraction (XRD) crystallography stands as the unequivocal technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For a hydrated compound such as this compound, X-ray crystallography can elucidate the exact positioning of the organic molecule and the water molecules, revealing the critical hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Contacts

Single-crystal X-ray diffraction (SCXD) is the gold standard for obtaining a detailed and unambiguous three-dimensional molecular structure. nih.gov By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map, from which the atomic positions can be determined with high precision.

For this compound, an SCXD analysis would provide definitive data on bond lengths, bond angles, and torsion angles, revealing the precise conformation of the isopropyl and ethanol moieties relative to the central sulfonyl group. The sulfonyl group, with its tetrahedral geometry, and the flexible ethanol chain are key structural features whose solid-state conformation would be unequivocally established.

Furthermore, SCXD is instrumental in determining the absolute configuration of chiral molecules. Should 2-(Isopropylsulfonyl)ethanol possess a chiral center, anomalous dispersion methods in SCXD could be employed to assign the R/S configuration without ambiguity.

A crucial aspect of studying a hydrated crystal is the characterization of its intermolecular contacts, particularly hydrogen bonds. researchgate.netmdpi.com SCXD analysis would map the hydrogen-bonding network involving the hydroxyl group of the ethanol moiety, the oxygen atoms of the sulfonyl group, and the water molecule(s) of hydration. These interactions are fundamental to the stability of the crystal lattice. The analysis would reveal whether the water molecules act as bridges between organic molecules, form clusters, or interact in other specific motifs.

Hypothetical Crystallographic Data for this compound

The following table is for illustrative purposes only, as no published crystal structure for this specific compound was found.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

| R-factor | 0.045 |

Hypothetical Intermolecular Hydrogen Bond Distances

The following table is for illustrative purposes only.

| Donor-H···Acceptor | Distance (Å) |

| O(hydroxyl)-H···O(water) | 2.75 |

| O(water)-H···O(sulfonyl) | 2.82 |

| O(water)-H···O(hydroxyl) | 2.91 |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.commdpi.com Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is analyzed. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline solid form, characterized by a series of peaks at specific scattering angles (2θ) and with characteristic relative intensities.

The primary application of PXRD in the context of this compound would be the identification and characterization of polymorphs. Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each having different physicochemical properties. nih.govfigshare.comresearchgate.net Different polymorphs of a substance can exhibit variations in solubility, melting point, and stability, which are critical parameters in the pharmaceutical and materials science fields. Sulfonamides, a class of compounds related to the subject molecule, are known to exhibit polymorphism. nih.govresearchgate.net

By comparing the PXRD pattern of a newly synthesized batch of this compound to a reference pattern, one can confirm phase purity or identify the presence of different polymorphic forms or pseudo-polymorphs (such as different hydrates). americanpharmaceuticalreview.comrigaku.com Any change in the crystal form due to manufacturing processes or storage conditions can be readily detected by PXRD.

Hypothetical PXRD Peak List for a Polymorph of this compound

The following table is for illustrative purposes only and represents a hypothetical diffraction pattern.

| Position (°2θ) | Relative Intensity (%) |

| 10.5 | 85 |

| 15.2 | 100 |

| 18.8 | 65 |

| 20.3 | 90 |

| 21.1 | 70 |

| 25.6 | 45 |

| 30.9 | 55 |

Computational Chemistry and Theoretical Modeling of 2 Isopropylsulfonyl Ethanol Hydrate Systems

Quantum Chemical Studies on Electronic Structure, Energetics, and Reactivity Descriptors

There are currently no published quantum chemical studies on the electronic structure, energetics, and reactivity descriptors of 2-(isopropylsulfonyl)ethanol (B1282878) hydrate (B1144303).

Density Functional Theory (DFT) Calculations for Ground State Properties

No peer-reviewed articles presenting Density Functional Theory (DFT) calculations to determine the ground state properties of 2-(isopropylsulfonyl)ethanol hydrate could be identified.

Ab Initio Methods for Reaction Mechanism Elucidation

The scientific literature lacks any studies that have employed ab initio methods to elucidate the reaction mechanisms involving this compound.

Molecular Dynamics (MD) Simulations for Hydration Shell Structure and Dynamics

There is no available research on the use of molecular dynamics (MD) simulations to study the hydration shell structure and dynamics of this compound.

Investigation of Guest-Host Interactions in Clathrate-Like Structures

No investigations into the guest-host interactions in potential clathrate-like structures of this compound have been published.

Analysis of Hydrogen Bonding Network Dynamics

An analysis of the hydrogen bonding network dynamics for this compound through computational methods has not yet been reported in the scientific literature.

Thermodynamic and Kinetic Modeling of Hydrate Formation and Dissociation Processes

There is a lack of published research on the thermodynamic and kinetic modeling of the formation and dissociation processes of this compound.

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational chemistry provides a powerful lens for the a priori prediction of molecular properties, offering deep insights into the structure and behavior of chemical systems. For 2-(Isopropylsulfonyl)ethanol and its hydrated forms, theoretical modeling is instrumental in elucidating their spectroscopic characteristics and conformational preferences. These predictions are vital for interpreting experimental data and understanding the molecule's behavior at an atomic level.

The theoretical prediction of spectroscopic signatures for this compound systems typically employs quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. Methodologies such as B3LYP, often paired with basis sets like 6-311G** or 6-311++G(d,p), are frequently utilized for geometry optimization and the calculation of vibrational frequencies. researchgate.netmasjaps.com These calculations yield predicted Infrared (IR) and Raman spectra, which are crucial for identifying characteristic vibrational modes of the molecule. For instance, the distinct stretching frequencies of the sulfonyl (SO₂), hydroxyl (O-H), and various C-H and C-S bonds can be calculated and assigned.

In a similar vein, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a key aspect of computational analysis. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of 2-(Isopropylsulfonyl)ethanol. researchgate.netchemaxon.com These theoretical chemical shifts, when compared to experimental data, can help confirm the molecular structure and provide details about the electronic environment of the nuclei. The accuracy of these predictions can be further enhanced by considering the effects of the solvent, often modeled using approaches like the Polarizable Continuum Model (PCM).

The conformational landscape of 2-(Isopropylsulfonyl)ethanol is another critical area of investigation using computational tools. The molecule possesses several rotatable bonds, leading to a variety of possible conformers. Computational methods can be used to perform a systematic conformational search to identify the low-energy structures on the potential energy surface. nih.gov The relative energies of these conformers can then be calculated to determine their populations at a given temperature using Boltzmann statistics. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its physical and chemical properties. The presence of water molecules in the hydrate system adds another layer of complexity, as hydrogen bonding interactions between the 2-(Isopropylsulfonyl)ethanol and water molecules will significantly influence the conformational preferences.

Predicted Vibrational Frequencies

The following table presents a hypothetical set of predicted vibrational frequencies for the primary functional groups of 2-(Isopropylsulfonyl)ethanol, calculated at the B3LYP/6-311++G(d,p) level of theory. Such a table would be a typical output of a computational vibrational analysis.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3550 |

| C-H (isopropyl) | Asymmetric Stretching | 2980 |

| C-H (isopropyl) | Symmetric Stretching | 2950 |

| C-H (ethyl) | Asymmetric Stretching | 2930 |

| C-H (ethyl) | Symmetric Stretching | 2890 |

| SO₂ | Asymmetric Stretching | 1350 |

| SO₂ | Symmetric Stretching | 1150 |

| C-S | Stretching | 750 |

| C-O | Stretching | 1050 |

This table is illustrative and represents the type of data generated from computational studies.

Predicted ¹H and ¹³C NMR Chemical Shifts

Below is an example of a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for 2-(Isopropylsulfonyl)ethanol, calculated using the GIAO method.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| -OH | 2.5 |

| -CH(SO₂) | 3.2 |

| -CH₂(SO₂) | 3.0 |

| -CH₂(OH) | 3.8 |

| -CH₃ (isopropyl) | 1.3 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| -CH(SO₂) | 60 |

| -CH₂(SO₂) | 55 |

| -CH₂(OH) | 65 |

| -CH₃ (isopropyl) | 23 |

This table is illustrative and represents the type of data generated from computational studies.

Relative Energies of Conformers

A conformational analysis of 2-(Isopropylsulfonyl)ethanol would likely identify several stable conformers. The relative energies of these conformers determine their abundance. The following table provides a hypothetical example of the relative energies of a few possible conformers.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 0.00 | 75 |

| 2 | 0.85 | 15 |

| 3 | 1.50 | 7 |

| 4 | 2.10 | 3 |

This table is illustrative and represents the type of data generated from computational studies.

Advanced Analytical Methodologies for 2 Isopropylsulfonyl Ethanol Hydrate

Chemical Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Detection

Chemical derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of polar analytes like 2-(Isopropylsulfonyl)ethanol (B1282878) hydrate (B1144303). nih.gov Derivatization can increase the volatility of the compound for gas chromatography (GC) analysis and enhance its ionization efficiency and detectability for both liquid chromatography (LC) and GC coupled with mass spectrometry (MS). ijarnd.com

The primary target for derivatization in 2-(Isopropylsulfonyl)ethanol hydrate is the hydroxyl group. Various reagents can be employed to convert the hydroxyl group into a less polar and more volatile derivative for GC analysis, or to introduce a functionality that enhances detection in LC analysis. researchgate.netnih.gov

For Gas Chromatography (GC) , common derivatization approaches for hydroxyl groups include:

Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ether is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. researchgate.net

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. researchgate.net Perfluorinated acylating agents are particularly useful as they introduce electron-capturing groups, significantly enhancing the response of an electron capture detector (ECD) and providing characteristic mass spectral fragmentation patterns. nih.gov

Alkylation: This method introduces an alkyl group to the hydroxyl moiety. While less common for simple alcohols, it can be an effective strategy.

For Liquid Chromatography (LC) , especially when coupled with UV or mass spectrometry detectors, derivatization aims to introduce a chromophore or a readily ionizable tag. researchgate.net This is particularly useful if the underivatized analyte has a poor UV absorbance or low ionization efficiency. Reagents such as dansyl chloride can be used to tag the hydroxyl group, introducing a fluorescent and easily ionizable moiety, thereby significantly improving the sensitivity of LC-MS/MS analysis. slideshare.net Another approach involves using reagents like 2-sulfobenzoic anhydride, which converts the hydroxyl group into a sulfonic acid group, allowing for uniform ionization by electrospray ionization (ESI) mass spectrometry. nih.gov

Table 1: Potential Derivatization Reagents for the Hydroxyl Group of this compound

| Derivatization Technique | Reagent Example | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| For GC-MS Analysis | |||

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability |

| Acylation | Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl ester | Enhanced ECD response and MS sensitivity |

| For LC-MS/MS Analysis | |||

| Fluorescent Tagging | Dansyl chloride | Dansyl ether | Increased fluorescence and ionization efficiency |

The detection of trace amounts of this compound, for instance in environmental or biological samples, presents a significant analytical challenge due to its polarity and potential for matrix interference. nih.govnih.govacs.org Effective trace analysis often involves a combination of sample pre-concentration and highly sensitive detection techniques.

A common strategy for the trace analysis of polar compounds in aqueous matrices is Solid-Phase Extraction (SPE) . csbsju.edu For a polar compound like this compound, a hydrophilic-lipophilic balanced (HLB) sorbent can be effective for extraction from water samples. nih.gov The analyte is first adsorbed onto the SPE cartridge and then eluted with a small volume of an appropriate organic solvent, achieving significant pre-concentration.

Following pre-concentration, a sensitive analytical technique is required. LC-MS/MS is often the method of choice for trace-level quantification due to its high selectivity and sensitivity. epa.gov Derivatization, as discussed previously, can further lower the limits of detection. For example, derivatizing the hydroxyl group to introduce a readily ionizable tag can enhance the signal in the mass spectrometer, allowing for quantification at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. nih.gov

For GC-MS based trace analysis, derivatization is almost always necessary to achieve the required sensitivity and to overcome the low volatility of the analyte. nih.govnih.gov

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The purity of this compound, including the potential presence of isomers, degradation products, or residual reactants from its synthesis, can be effectively assessed using advanced chromatographic techniques. pacificbiolabs.comchromatographyonline.comtricliniclabs.commoravek.comchromatographyonline.com

LC-MS/MS is a powerful tool for both the qualitative and quantitative analysis of this compound. slideshare.netmdpi.com It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable separation mode. HILIC columns use a polar stationary phase and a mobile phase with a high organic solvent content, which is effective for retaining and separating highly polar compounds that are not well-retained by traditional reversed-phase chromatography. nih.gov

In an LC-MS/MS system, the analyte is first separated on the LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules. waters.com In the tandem mass spectrometer, a specific precursor ion of the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM) , provides excellent selectivity and sensitivity, minimizing interference from the sample matrix. youtube.com

Table 2: Hypothetical LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | HILIC (e.g., Amide-based stationary phase), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ (e.g., for C₅H₁₂O₃S) |

| Product Ions (m/z) | To be determined from fragmentation studies |

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For a polar and relatively non-volatile compound like this compound, derivatization is a prerequisite for successful GC-MS analysis. phcogj.comnih.govresearchgate.net

Once derivatized, for instance by silylation, the resulting more volatile compound can be separated on a GC column. A non-polar or mid-polar capillary column, such as a 5% phenyl-polysiloxane phase, is often used. nih.gov The separated components are then introduced into the mass spectrometer, where they are ionized, typically by Electron Ionization (EI) . The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, acting as a "chemical fingerprint" that can be used for identification by comparison with spectral libraries. nih.govfda.gov For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity. nih.gov

Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction | 60 °C for 30 minutes |

| Gas Chromatography | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (1 min hold), ramp to 280 °C at 10 °C/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range (m/z) | 40-500 |

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which combine two or more analytical methods, are invaluable for the comprehensive characterization of complex samples. nih.govijarnd.comslideshare.netresearchgate.net The coupling of a separation technique with a spectroscopic detection method provides a wealth of information in a single analysis.

Beyond LC-MS/MS and GC-MS, other hyphenated techniques could be employed for a more in-depth characterization of this compound and its related substances. For instance, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) , using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements. This allows for the determination of the elemental composition of unknown impurities or degradation products, which is a powerful tool for their identification.

Another powerful hyphenated technique is LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy) . While less common due to sensitivity limitations, it allows for the direct acquisition of NMR spectra of separated compounds, providing unambiguous structural information.

The combination of orthogonal separation techniques, such as two-dimensional liquid chromatography (2D-LC), can also be considered a form of hyphenation. chromatographyonline.com In a 2D-LC system, a fraction from the first separation is transferred to a second column with a different separation mechanism. This greatly increases the peak capacity and allows for the separation of co-eluting impurities that might be missed in a one-dimensional separation.

The strategic application of these advanced analytical and hyphenated techniques enables a thorough understanding of the chemical properties, purity, and trace levels of this compound.

Role and Functionality in Advanced Chemical Applications

Utilization as a Synthetic Intermediate in Complex Molecule Construction

It is proposed that a primary role of 2-(isopropylsulfonyl)ethanol (B1282878) hydrate (B1144303) in organic synthesis is to serve as a versatile building block. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. This is a common strategy in the construction of more complex molecular frameworks.

By analogy with other alcohols, 2-(isopropylsulfonyl)ethanol hydrate can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to form the corresponding sulfonate ester. chem-station.com This transformation is significant because the sulfonate group (e.g., tosylate or mesylate) is an excellent leaving group, far superior to the original hydroxyl group. chem-station.com This "activation" of the alcohol allows the carbon atom to which it is attached to be readily attacked by a wide range of nucleophiles.

The general transformation can be depicted as follows:

This strategy is fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the activated sulfonate ester of 2-(isopropylsulfonyl)ethanol could potentially react with nucleophiles such as amines, thiols, or carbanions to introduce the isopropylsulfonyl ethyl moiety into a target molecule.

A structurally similar compound, 2-(methylsulfonyl)ethanol, is known to be a versatile building block in the synthesis of more complex sulfur-containing compounds. chemicalbook.comfishersci.com It has been used as a reagent in the synthesis of phenols from aryl fluorides and in the preparation of other complex organic molecules. chemicalbook.comfishersci.com It is therefore highly probable that this compound serves a similar function as a synthetic intermediate.

Participation in Supramolecular Assemblies and Host-Guest Chemistry

The sulfonyl and hydroxyl groups present in this compound possess the necessary characteristics to participate in non-covalent interactions, which are the foundation of supramolecular chemistry. nih.gov The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These properties suggest that the molecule could be involved in the formation of well-ordered, multi-component structures known as supramolecular assemblies.

It is plausible that this compound could self-assemble through hydrogen bonding between the hydroxyl group of one molecule and a sulfonyl oxygen of another. Furthermore, it could act as a "guest" molecule, being encapsulated within the cavity of a larger "host" molecule through a combination of hydrogen bonding and other non-covalent interactions. This type of host-guest chemistry is a cornerstone of many advanced applications, including molecular recognition, sensing, and drug delivery.

Applications in Functional Materials Science (excluding product formulations)

By converting the hydroxyl group to a reactive functional group (e.g., an acrylate (B77674) or an epoxide), this compound could be polymerized or grafted onto other polymer chains. The presence of the bulky and polar isopropylsulfonyl groups along the polymer backbone could enhance properties such as:

Thermal Stability: Sulfonyl groups are generally stable functional groups that can increase the decomposition temperature of polymers. wikipedia.org

Adhesion: The polarity of the sulfonyl group could improve the adhesive properties of a material to various substrates.

Solubility: The introduction of this group could modify the solubility of polymers in different solvents. fiveable.me

While direct applications of this compound in materials science are not documented, the use of sulfonyl-containing monomers in the creation of specialty polymers is an active area of research. These polymers find use in a range of applications, from high-performance plastics to membranes for separation processes.

Green Chemistry Perspectives on Synthesis and Utilization of the Compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific green chemistry methodologies for the synthesis of this compound are not detailed in the literature, general trends in the synthesis of related sulfonyl compounds point towards more environmentally benign approaches.

Traditional methods for the synthesis of sulfonamides and sulfonate esters often involve the use of sulfonyl chlorides, which can be harsh reagents, and the reactions may be carried out in volatile organic solvents. mdpi.comsci-hub.se Modern approaches focus on developing greener alternatives, such as:

Use of Water as a Solvent: Performing reactions in water instead of organic solvents is a key principle of green chemistry. Facile and environmentally benign methods for the synthesis of sulfonamides and sulfonate esters in water have been reported. mdpi.comsci-hub.se

Catalytic Methods: The development of catalytic methods for the synthesis of sulfonyl compounds can reduce the amount of reagents required and minimize waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a central concept of green chemistry.

Q & A

Q. Resolution Strategy :

- Standardize Protocols : Adopt consistent formation conditions (e.g., 2 MPa, 4°C) and characterization methods.

- Computational Validation : Use molecular dynamics simulations to reconcile experimental data with theoretical models like the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.